5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Purity Quality Control Procurement Specification

Researchers face failed cross-couplings when generic 3-methyl or 3-CF3 pyrazole analogs are used, due to altered steric and electronic profiles. This compound solves that: the 5-Cl leaving group enables efficient Sonogashira, Suzuki, and amination reactions to elaborate the heterocyclic core, while the 3-isopropyl group provides a distinct steric and lipophilic handle (cLogP ≈3.8) that directly influences reaction rates, regioselectivity, and downstream pharmacokinetic properties. NLT 98% purity ensures consistent coupling efficiency. • 5-Cl: enables Pd-catalyzed C-C/C-N bond formation. • 3-iPr: distinct steric bulk for kinase inhibitor pockets; avoids metabolic lability of CF3 analogs. • 4-F-Ph: promotes π-stacking interactions. • In stock for immediate global B2B shipping.

Molecular Formula C13H12ClFN2O
Molecular Weight 266.70 g/mol
CAS No. 1152960-71-8
Cat. No. B6352777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS1152960-71-8
Molecular FormulaC13H12ClFN2O
Molecular Weight266.70 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F
InChIInChI=1S/C13H12ClFN2O/c1-8(2)12-11(7-18)13(14)17(16-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3
InChIKeyBJEZRMIEXCDDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1152960-71-8: A Versatile Heterocyclic Building Block


5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152960-71-8) is a densely functionalized pyrazole-4-carbaldehyde derivative (C13H12ClFN2O, MW 266.70) . It belongs to the broader class of 5-chloropyrazole-4-carbaldehydes, which are recognized as versatile intermediates for constructing fused heterocyclic systems via sequential nucleophilic aromatic substitution and aldehyde condensation [1]. Its specific substitution pattern—a 5-chloro leaving group, a 4-fluorophenyl N-aryl motif, and a 3-isopropyl steric/lipophilic handle—defines its reactivity profile in cross-coupling and cyclocondensation chemistries.

Why Generic Substitutes Fail for 1152960-71-8


Simply substituting a generic pyrazole-4-carbaldehyde or a close analog (e.g., the 3-methyl or 3-trifluoromethyl variant) for CAS 1152960-71-8 is risky for reaction development and scale-up. The 5-chloro substituent is essential for transition-metal-catalyzed cross-coupling (Sonogashira, Suzuki, amination) to elaborate the heterocyclic core [1], while the 3-isopropyl group provides a distinct steric and lipophilic profile versus the commonly stocked 3-methyl (CAS 377767-11-8) and 3-trifluoromethyl (CAS 1152960-75-2) analogs, directly affecting reaction rates, regioselectivity, and downstream physicochemical properties . Without quantitative reactivities for each congener, one cannot assume equivalent performance; the following sections catalog the verifiable evidence that supports deliberate selection of the isopropyl variant.

Quantitative Evidence for 1152960-71-8


Purity Advantage Over Industry Standard

The target compound is supplied with a certified purity of NLT 98% (HPLC) , exceeding the common ≥95% specification observed for the 3-trifluoromethyl analog (CAS 1152960-75-2) from multiple vendors . Higher initial purity reduces the burden of purification prior to sensitive catalytic reactions and improves batch-to-batch reproducibility in multi-step syntheses.

Purity Quality Control Procurement Specification

Steric Hindrance: 3-Isopropyl vs. 3-Methyl

The 3-isopropyl group (van der Waals volume ≈ 53.3 ų) is substantially larger than the 3-methyl group (≈ 25.9 ų) [1]. This steric differentiation impacts the rate and selectivity of reactions at the adjacent 4-aldehyde and 5-chloro positions. In Sonogashira-type couplings of 5-chloropyrazole-4-carbaldehydes, the steric bulk of the 3-substituent can retard oxidative addition at C5–Cl, requiring adjusted catalyst loadings or longer reaction times compared to the 3-methyl analog [2].

Steric Hindrance Regioselectivity Cross-Coupling

Baylis-Hillman Reactivity Benchmark

A study of 5-chloropyrazole-4-carbaldehydes (including various 1-aryl-3-alkyl derivatives) found that Baylis-Hillman reactions with activated alkenes proceed with generally low reactivity [1]. For methyl acrylate using DMAP catalysis, isolated yields ranged from 35–55% for representative substrates; the specific 3-isopropyl-1-(4-fluorophenyl) variant, while not individually tabulated, is expected to fall within this range based on the electron-withdrawing 4-fluorophenyl group further deactivating the aldehyde. This contrasts with more electron-rich pyrazole-4-carbaldehydes, which can achieve >70% yields.

Baylis-Hillman Reaction Aldehyde Reactivity Catalysis

Calculated Lipophilicity Comparison

Using standard fragment-based calculation methods, the cLogP of the target compound is approximately 3.8, compared to ~3.0 for the 3-methyl analog and ~3.5 for the 3-trifluoromethyl analog . The 0.8 log unit increase relative to the 3-methyl variant represents a ~6.3-fold higher octanol/water partition coefficient, which can influence membrane permeability and metabolic stability in derived drug candidates.

Lipophilicity Drug-likeness Physicochemical Properties

Optimal Applications of 1152960-71-8


Pyrazolo[4,3-c]pyridine Kinase Inhibitor Synthesis

The 5-chloro group enables direct Sonogashira coupling with alkynyl-(hetero)arenes, followed by in situ tert-butylamine-mediated pyridine annulation to yield pyrazolo[4,3-c]pyridines—a privileged kinase inhibitor scaffold. The 3-isopropyl group introduces steric bulk that can fill hydrophobic pockets in the ATP-binding site, while the 4-fluorophenyl ring participates in π-stacking interactions [1]. The NLT 98% purity specification ensures consistent coupling efficiency without aldehyde oxidation byproducts that plague lower-purity batches .

CRTh2 Antagonist Building Block

Patents describing CRTh2 receptor antagonists for allergic inflammation frequently claim 1-(4-fluorophenyl)-3-alkyl-pyrazole-4-carbaldehyde intermediates [2]. The 3-isopropyl variant provides optimal lipophilicity (cLogP ≈ 3.8) compared to the more polar 3-methyl (cLogP ≈ 3.0) or the metabolically labile 3-trifluoromethyl analog, potentially enhancing oral bioavailability of derived antagonists while maintaining target engagement.

5-Aminopyrazole-4-carbaldehyde Library Synthesis

A chemoselective Cs₂CO₃/CuI-mediated amination protocol converts 5-chloropyrazole-4-carbaldehydes into 5-alkylamino derivatives with yields up to 99% [3]. The steric demand of the 3-isopropyl group can modulate amination rates, offering a point of diversity when generating compound libraries for high-throughput screening against bacterial or parasitic targets, where the enhanced lipophilicity may also improve cell permeability.

Intramolecular 1,3-Dipolar Cycloaddition

The aldehyde can be converted to a 1,3-dipole (e.g., nitrone or nitrile oxide), while the 5-chloro group is displaced by an unsaturated thiolate or alkoxide to install a dipolarophile tether [4]. The resulting intramolecular cycloaddition constructs fused polycyclic systems. The isopropyl group's steric influence directs facial selectivity in the cycloaddition step, a parameter not accessible with the smaller 3-methyl analog.

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